[Des-Arg9]-Bradykinin acetate

Receptor Pharmacology Binding Affinity Kinin System

Selectively activate the inducible B1 receptor without B2 crosstalk using [Des-Arg9]-Bradykinin acetate, the authentic endogenous metabolite of bradykinin. Exhibits ~4.2-fold B1 selectivity (Ki B1=1.93 µM, B2=8.1 µM) and ~1 nM EC50 for calcium mobilization. Superior to non-selective agonists for dissecting B1-specific signaling (MAPK, NO, Ca²⁺ flux) in HEK293, endothelial, and smooth muscle models. Validated reference standard for B1 antagonist screening, SAR baseline for metabolic stability studies, and the essential probe for ACE-inhibitor angioedema pathophysiology.

Molecular Formula C46H65N11O12
Molecular Weight 964.1 g/mol
Cat. No. B8075393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Des-Arg9]-Bradykinin acetate
Molecular FormulaC46H65N11O12
Molecular Weight964.1 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
InChIInChI=1S/C44H61N11O10.C2H4O2/c45-29(15-7-19-48-44(46)47)40(61)55-22-10-18-35(55)42(63)54-21-8-16-33(54)38(59)49-25-36(57)50-30(23-27-11-3-1-4-12-27)37(58)52-32(26-56)41(62)53-20-9-17-34(53)39(60)51-31(43(64)65)24-28-13-5-2-6-14-28;1-2(3)4/h1-6,11-14,29-35,56H,7-10,15-26,45H2,(H,49,59)(H,50,57)(H,51,60)(H,52,58)(H,64,65)(H4,46,47,48);1H3,(H,3,4)/t29-,30-,31-,32-,33-,34-,35-;/m0./s1
InChIKeyFLNJLMIOGWOIQM-NHJGMUSQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Des-Arg9]-Bradykinin Acetate: A Selective B1 Receptor Agonist for Targeted Kinin Pathway Research


[Des-Arg9]-Bradykinin acetate is the acetate salt form of the endogenous vasodilator bradykinin's active metabolite, a peptide agonist of the bradykinin B1 receptor [1]. It is formed via carboxypeptidase-mediated cleavage of the C-terminal arginine residue from bradykinin in plasma and tissues [2]. This compound is a fundamental research tool for dissecting the distinct roles of the inducible B1 receptor from the constitutively expressed B2 receptor in inflammation, pain, and cardiovascular pathophysiology [3].

Why [Des-Arg9]-Bradykinin Acetate Cannot Be Replaced by Generic Bradykinin or B2 Agonists


Direct substitution of [Des-Arg9]-Bradykinin acetate with bradykinin or other B2-preferring agonists leads to fundamentally different experimental outcomes due to profound differences in receptor selectivity. While bradykinin primarily activates the constitutively expressed B2 receptor, [Des-Arg9]-Bradykinin is a key agonist for the inducible B1 receptor, which is upregulated under inflammatory and pathological conditions [1]. This functional divergence is supported by binding data: the compound exhibits a Ki of 1.93 µM for the B1 receptor and 8.1 µM for the B2 receptor, demonstrating a ~4.2-fold selectivity for B1 [2]. Using a non-selective agonist introduces confounding B2-mediated signals, obscuring B1-specific pharmacology and invalidating data interpretation in studies focused on B1 receptor-driven mechanisms.

[Des-Arg9]-Bradykinin Acetate: Quantitative Differentiation Data for Informed Scientific Selection


B1 vs. B2 Receptor Binding Affinity: Selectivity Profile of [Des-Arg9]-Bradykinin Acetate

[Des-Arg9]-Bradykinin demonstrates a clear preference for the B1 receptor over the B2 receptor, a crucial distinction from the parent peptide bradykinin. Binding studies using cloned human receptors show a Ki of 1.93 µM for the B1 receptor and a Ki of 8.1 µM for the B2 receptor [1]. This results in a B1 selectivity ratio of approximately 4.2-fold. In contrast, bradykinin exhibits high affinity for the B2 receptor (Ki ~1 nM) and very low affinity for the B1 receptor, making it a B2-selective tool.

Receptor Pharmacology Binding Affinity Kinin System

Functional Potency at the B1 Receptor: Calcium Mobilization Assay Comparison

In functional assays measuring intracellular calcium mobilization, [Des-Arg9]-Bradykinin acts as a full agonist at the B1 receptor with an EC50 in the low nanomolar range. In cells expressing the human B1 receptor, it elicits calcium transients with an EC50 of approximately 10⁻⁹ M (1 nM) [1]. Its functional activity is comparable to other endogenous B1 agonists like des-Arg10-kallidin, but it is approximately 100-fold more potent at the B1 receptor than the parent compound bradykinin, which requires concentrations in the 10⁻⁷ M range to elicit a similar B1-mediated response [1].

Functional Assay Calcium Signaling GPCR

Comparison with Endogenous B1 Agonist Lys-des-Arg9-Bradykinin: Potency and In Vivo Efficacy

While Lys-des-Arg9-Bradykinin (kallidin derivative) is a more potent and selective endogenous B1 agonist (Ki ~0.12 nM for human B1R) , [Des-Arg9]-Bradykinin offers distinct advantages for certain research applications. In vivo, Lys-des-Arg9-BK is more potent than des-Arg9-BK, but the effect of either natural sequence is brief due to rapid metabolism [1]. This makes [Des-Arg9]-Bradykinin a valuable baseline comparator for developing and testing metabolically stabilized synthetic B1 agonists, such as Sar-[D-Phe8]-des-Arg9-Bradykinin [2].

Endogenous Ligand In Vivo Pharmacology Potency

Distinct Role in ACE Inhibitor-Associated Angioedema: A Disease-Relevant Biomarker

[Des-Arg9]-Bradykinin has emerged as a key biomarker in the pathophysiology of ACE inhibitor-associated angioedema, distinct from bradykinin. A clinical study found that the half-life of endogenous des-Arg9-BK, but not bradykinin, was significantly prolonged in the serum of patients with a history of ACE inhibitor-associated angioedema compared to controls [1]. Specifically, the degradation of des-Arg9-BK was significantly slower in patient serum, indicating a specific metabolic defect [1]. Furthermore, the potentiating effect of an ACE inhibitor on peptide activity was 9.0-fold for bradykinin but only 2.2-fold for des-Arg9-BK in human plasma, highlighting differential metabolic pathways [2].

Clinical Biomarker Angioedema Pharmacovigilance

Optimal Application Scenarios for [Des-Arg9]-Bradykinin Acetate Based on Quantitative Evidence


Dissecting B1 vs. B2 Receptor Signaling in In Vitro Models

Use [Des-Arg9]-Bradykinin acetate to selectively activate the inducible B1 receptor in cell lines (e.g., HEK293, endothelial cells, smooth muscle cells) without confounding B2 receptor crosstalk. The established binding selectivity (Ki B1 = 1.93 µM, B2 = 8.1 µM) [1] and functional potency (~1 nM EC50 for calcium mobilization) [2] allow for precise dissection of B1-specific signaling cascades, such as calcium flux, nitric oxide production, or MAPK pathway activation, making it an essential control when testing novel B1 antagonists or studying B1 receptor upregulation in response to inflammatory stimuli.

Establishing Baseline B1 Agonist Activity in Pain and Inflammation Models

In rodent models of inflammatory or neuropathic pain, where B1 receptors are known to be upregulated, [Des-Arg9]-Bradykinin serves as the standard native agonist for establishing baseline B1-mediated hyperalgesia. Its activity can be compared against and reversed by selective B1 antagonists like R-715 [3]. This compound is the essential reference for validating the efficacy and selectivity of new analgesic candidates targeting the B1 receptor in vivo.

Investigating Biomarkers and Mechanisms in ACE Inhibitor-Associated Angioedema Research

Procure [Des-Arg9]-Bradykinin acetate as a critical analytical standard and functional probe for studies into the pathophysiology of ACE inhibitor-associated angioedema. The evidence showing its prolonged half-life in patient serum, but not bradykinin's [4], makes it an indispensable tool for developing diagnostic assays, studying B1 receptor-mediated vascular permeability in relevant models, and investigating the genetic or acquired metabolic defects that predispose individuals to this condition.

Reference Agonist for Developing Metabolically Stabilized B1 Agonists and Antagonists

Use [Des-Arg9]-Bradykinin acetate as the native, non-stabilized comparator in structure-activity relationship (SAR) studies. Its susceptibility to degradation by peptidases like ACE (kininase II) and aminopeptidases provides a critical baseline for quantifying the improved metabolic stability and prolonged duration of action of novel synthetic B1 agonists, such as Sar-[D-Phe8]-des-Arg9-Bradykinin [5]. It is also the standard agonist used to establish the antagonistic potency (e.g., pA2 values) of new B1 antagonists in classical organ bath assays like the rabbit aorta contractility model.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Des-Arg9]-Bradykinin acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.